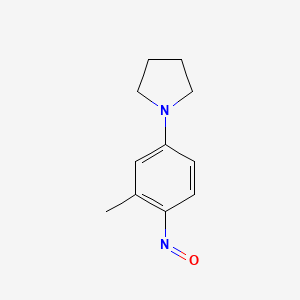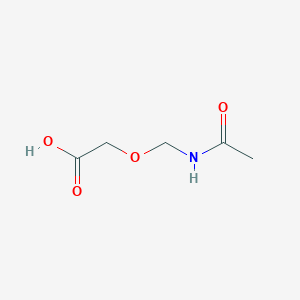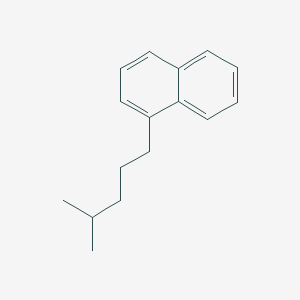
1-(4-Methylpentyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpentyl)naphthalene is an organic compound belonging to the class of alkyl naphthalenes. These compounds are characterized by the presence of a naphthalene ring system substituted with an alkyl group. This compound is specifically substituted with a 4-methylpentyl group, making it a unique member of this class. Alkyl naphthalenes are commonly found in sedimentary organic matter and oils, and they play significant roles in various chemical and industrial processes .
Vorbereitungsmethoden
The synthesis of 1-(4-Methylpentyl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .
Analyse Chemischer Reaktionen
1-(4-Methylpentyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpentyl)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: In biological research, this compound is used to study the interactions of aromatic hydrocarbons with biological systems.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpentyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. These interactions are often mediated by the aromatic ring system and the alkyl substituent, which influence the compound’s binding affinity and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpentyl)naphthalene can be compared with other similar compounds, such as:
2-Methyl-1-(4-methylpentyl)naphthalene: This compound has a similar structure but differs in the position of the methyl group on the naphthalene ring.
6-Isopropyl-2-methyl-1-(4-methylpentyl)naphthalene:
2,6-Dimethyl-1-(4-methylpentyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
346576-26-9 |
|---|---|
Molekularformel |
C16H20 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-(4-methylpentyl)naphthalene |
InChI |
InChI=1S/C16H20/c1-13(2)7-5-9-15-11-6-10-14-8-3-4-12-16(14)15/h3-4,6,8,10-13H,5,7,9H2,1-2H3 |
InChI-Schlüssel |
RYOHAOLEKZZPFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
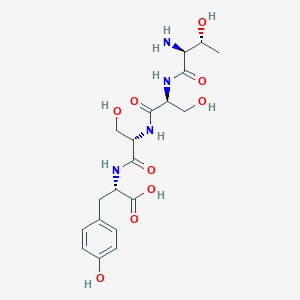
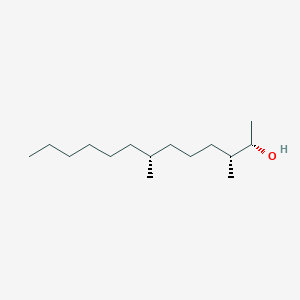
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)

![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
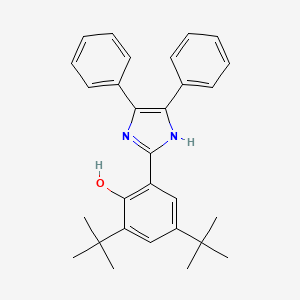
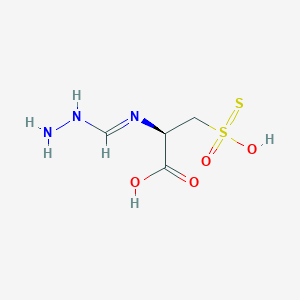
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
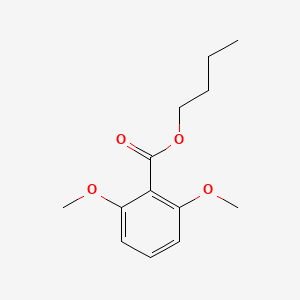
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)
